molecular formula C20H21N2O2+ B14150351 1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium CAS No. 776293-95-9

1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium

Cat. No.: B14150351
CAS No.: 776293-95-9
M. Wt: 321.4 g/mol
InChI Key: HRYYJUBYSZOUEN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium is a complex organic compound with a unique structure that combines methoxyphenyl and methylphenyl groups with an imidazo-oxazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-methoxyphenyl and 4-methylphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the imidazo-oxazin ring system. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)ethanol
  • 1-(4-Methoxyphenyl)ethylamine
  • 2-Methoxyphenyl isocyanate

Uniqueness

1-(4-Methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium is unique due to its specific combination of functional groups and ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

776293-95-9

Molecular Formula

C20H21N2O2+

Molecular Weight

321.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-4-ium

InChI

InChI=1S/C20H21N2O2/c1-15-3-5-16(6-4-15)19-13-22(20-14-24-12-11-21(19)20)17-7-9-18(23-2)10-8-17/h3-10,13H,11-12,14H2,1-2H3/q+1

InChI Key

HRYYJUBYSZOUEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C3=[N+]2CCOC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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